

# Investigational Studies of R112 for Allergic Rhinitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | R916562   |           |
| Cat. No.:            | B11934297 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen exposure and mediated by an IgE-dependent activation of mast cells. A key intracellular signaling molecule in this pathway is the Spleen tyrosine kinase (Syk). R112, an investigational Syk kinase inhibitor, was developed as a potential therapeutic agent for allergic rhinitis. This technical guide provides an in-depth overview of the investigational studies on R112, summarizing key clinical and preclinical data, detailing experimental methodologies, and visualizing the underlying mechanisms and workflows.

# **Core Mechanism of Action: Syk Kinase Inhibition**

R112 is a potent and reversible inhibitor of Syk kinase. The binding of an allergen to IgE antibodies complexed with the high-affinity IgE receptor (FcɛRI) on the surface of mast cells and basophils triggers a signaling cascade that is critically dependent on Syk kinase. By inhibiting Syk, R112 effectively blocks the downstream signaling events that lead to mast cell degranulation and the release of pro-inflammatory mediators, such as histamine, leukotrienes, and cytokines. This targeted inhibition of a central node in the allergic inflammatory cascade formed the scientific rationale for the clinical investigation of R112 in allergic rhinitis.

### Signaling Pathway of R112 in Mast Cell Inhibition





Click to download full resolution via product page

Caption: R112 inhibits Syk kinase, a critical step in the FcɛRI signaling pathway in mast cells.

# **Preclinical Investigational Studies**

In vitro studies were conducted to determine the potency and mechanism of R112.

# **In Vitro Efficacy Data**



| Parameter                                              | Value    | Description                                                                                           |
|--------------------------------------------------------|----------|-------------------------------------------------------------------------------------------------------|
| Syk Kinase Inhibition                                  |          |                                                                                                       |
| IC50                                                   | 226 nM   | The half maximal inhibitory concentration for Syk kinase activity.                                    |
| Ki                                                     | 96 nM    | The inhibitory constant for R112 binding to Syk kinase.                                               |
| Mast Cell and Basophil Inhibition                      |          |                                                                                                       |
| Tryptase Release (Mast Cells)<br>EC50                  | 353 nM   | The half maximal effective concentration for inhibiting anti-IgE-mediated tryptase release.           |
| Histamine Release (Basophils)<br>EC50                  | 280 nM   | The half maximal effective concentration for inhibiting anti-IgE-mediated histamine release.          |
| Allergen-Induced Histamine<br>Release (Basophils) EC50 | 490 nM   | The half maximal effective concentration for inhibiting dust mite allergen-induced histamine release. |
| Inhibition of Pro-inflammatory<br>Mediators            |          |                                                                                                       |
| LTC4 Secretion EC50                                    | 0.115 μΜ | The half maximal effective concentration for inhibiting leukotriene C4 secretion.                     |
| TNF-α Secretion EC50                                   | 2.01 μΜ  | The half maximal effective concentration for inhibiting tumor necrosis factor-alpha secretion.        |



| GM-CSF Secretion EC50 | 1.58 μΜ | The half maximal effective concentration for inhibiting granulocyte-macrophage colony-stimulating factor secretion. |
|-----------------------|---------|---------------------------------------------------------------------------------------------------------------------|
| IL-8 Secretion EC50   | 1.75 μΜ | The half maximal effective concentration for inhibiting interleukin-8 secretion.                                    |

## **Experimental Protocols: In Vitro Assays**

Syk Kinase Inhibition Assay (General Protocol):

A biochemical assay was likely employed to determine the IC50 and Ki values. A typical protocol would involve:

- Reagents: Recombinant human Syk kinase, a specific peptide substrate for Syk, ATP (adenosine triphosphate), and R112 at varying concentrations.
- Procedure:
  - Syk kinase is incubated with the peptide substrate and ATP in a suitable buffer.
  - R112 is added at a range of concentrations to the reaction mixture.
  - The kinase reaction is allowed to proceed for a defined period.
  - The reaction is stopped, and the amount of phosphorylated substrate is quantified. This
    can be done using methods such as radioisotope labeling (e.g., <sup>32</sup>P-ATP) followed by
    autoradiography, or through antibody-based detection methods (e.g., ELISA) using a
    phospho-specific antibody.
- Data Analysis: The percentage of Syk kinase inhibition is calculated for each R112 concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
   The Ki value is determined through kinetic studies, often using the Cheng-Prusoff equation.

Mast Cell and Basophil Degranulation Assays (General Protocol):



- Cell Culture: Human mast cells or basophils are cultured and sensitized with human IgE.
- Stimulation: The IgE-sensitized cells are then challenged with either an anti-IgE antibody to cross-link the FcɛRI receptors or a specific allergen (e.g., dust mite extract).
- Treatment: R112 is added to the cells at various concentrations prior to or concurrently with the stimulation.
- · Mediator Release Measurement:
  - Histamine Release: The cell supernatant is collected, and the histamine concentration is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.
  - Tryptase Release: Tryptase activity in the supernatant is measured using a chromogenic substrate.
- Data Analysis: The percentage of inhibition of mediator release is calculated for each R112 concentration, and the EC50 value is determined from the dose-response curve.

# **Clinical Investigational Studies: Phase II Trials**

Two key Phase II clinical trials evaluated the efficacy and safety of an intranasal formulation of R112 in patients with seasonal allergic rhinitis.

## Phase II "Park Study"

This study was designed to evaluate the efficacy of R112 in a naturalistic setting with high pollen exposure.



| Parameter                                       | R112 Group                | Placebo Group | p-value |
|-------------------------------------------------|---------------------------|---------------|---------|
| Number of<br>Participants                       | 160                       | 159           | -       |
| Baseline Global Symptom Complex (GSC) Score     | ~18/32                    | ~18/32        | -       |
| Reduction in GSC<br>Score (AUC over 8<br>hours) | 7.0 units                 | 5.4 units     | 0.0005  |
| Improvement in Individual GSC Symptoms          | Statistically Significant | -             | < 0.05  |

- Study Design: A double-blind, placebo-controlled, randomized study conducted over two days at two separate park locations during the spring of 2004.
- Participant Population: 319 volunteers with a history of symptomatic seasonal allergic rhinitis.
- Intervention: Intranasal R112 (3 mg per nostril) or a vehicle placebo administered every 4 hours for two doses.
- Primary Outcome: The primary efficacy endpoint was the difference in the reduction of the Global Symptom Complex (GSC) score, measured as the area under the curve (AUC) over an 8-hour period from baseline, between the R112 and placebo groups. The GSC scale evaluated symptoms such as sneezing, runny nose/sniffles, itchy nose, and stuffy nose, with a maximum possible score of 32.
- Key Findings: R112 demonstrated a statistically significant improvement in the GSC score compared to placebo. A significant improvement in symptoms was observed as early as 45 minutes after dosing, with a duration of action exceeding 4 hours. Adverse effects were reported to be indistinguishable between the two groups and were clinically insignificant.

### **Phase II 7-Day Comparative Study**



This study aimed to evaluate the efficacy of R112 over a longer duration and in comparison to an active comparator.

| Parameter                            | R112 Group                                           | Placebo Group | Beconase AQ®<br>Group |
|--------------------------------------|------------------------------------------------------|---------------|-----------------------|
| Number of Participants               | 150 (approx.)                                        | 150 (approx.) | 75 (approx.)          |
| Primary Endpoint<br>(Change in TNSS) | No Statistically Significant Difference from Placebo | -             | Superior to Placebo   |

- Study Design: A randomized, double-blind, placebo-controlled, and active-comparator (Beconase AQ® beclomethasone) study conducted over a 7-day period.
- Participant Population: 396 patients with a history of seasonal allergic rhinitis for at least the previous two years. The study was conducted at 25 centers across the United States.
- Intervention: Twice-daily dosing of intranasal R112, placebo, or Beconase AQ®. The trial included a screening period where patients discontinued other allergy medications, followed by a placebo run-in period before randomization.
- Primary Outcome: The primary endpoints were safety and efficacy, with efficacy measured by the Total Nasal Symptom Severity (TNSS) rating scale. The TNSS is a scale that typically assesses five nasal symptoms: congestion, runny nose, sneezing, itchy nose, and postnasal drip.
- Key Findings: In this study, R112 failed to show a statistically significant difference from
  placebo in improving nasal allergy symptoms, which was the primary endpoint. The active
  comparator, Beconase AQ®, was superior to placebo. Rigel Pharmaceuticals, the developer
  of R112, announced these disappointing results in December 2005.

# **Experimental Workflow: Phase II Clinical Trials**





Click to download full resolution via product page

To cite this document: BenchChem. [Investigational Studies of R112 for Allergic Rhinitis: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11934297#investigational-studies-on-r112-for-allergic-rhinitis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com